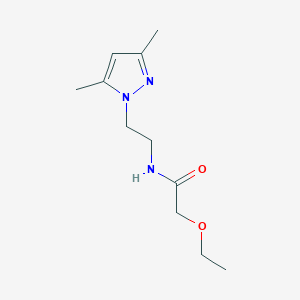![molecular formula C15H14Cl2N4O2S B2558354 Methyl 7-(2,3-dichlorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 909574-75-0](/img/structure/B2558354.png)
Methyl 7-(2,3-dichlorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 7-(2,3-dichlorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a derivative of triazolopyrimidines . Triazolopyrimidines are an important class of heterocyclic compounds in organic synthesis due to their reactivity and presence in many molecules of natural, human, or plant origin . They have found numerous applications in agricultural and medicinal chemistry .
Synthesis Analysis
Triazolopyrimidines can be synthesized from aminotriazoles and pyrimidines . Different methods have been developed to access these heterocyclic compounds with nitrogenous rings . For instance, N,7-diaryl-5-methyl-4,7-dihydro-[1,2,4]-triazolo[1,5-a]-pyrimidine-6-carboxamides were prepared by Adrom et al. via a one-pot, three-component reaction under stirring at 80 °C for the appropriate time .Molecular Structure Analysis
The molecular structure of triazolopyrimidines can show slight differences depending on the specific derivatives . X-ray crystallographic data can provide insights into these differences .Chemical Reactions Analysis
Triazolopyrimidines exhibit reactivity that allows them to participate in various chemical reactions . They can be used in the synthesis of novel compounds with potential pharmacological activities .Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidines can be determined using various techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Scientific Research Applications
Synthesis and Structural Analysis
This compound is part of a broader class of chemicals involved in the synthesis and structural analysis of heterocyclic compounds. Studies have detailed the synthetic routes to create similar structures, focusing on the preparation of triazolo[1,5-a]pyrimidines and their derivatives, which are of interest due to their potential biological activities and applications in material science. For instance, research on the synthetic utility of heteroaromatic azido compounds has led to the preparation of some 1H-1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines, demonstrating the versatility of these compounds in generating complex heterocyclic systems (Westerlund, 1980).
Crystallography and Molecular Interaction
Crystallographic studies have elucidated the structure of similar triazolo[1,5-a]pyrimidine derivatives, highlighting the importance of intermolecular interactions such as hydrogen bonding and π-π stacking in determining the molecular arrangement and stability of these compounds. Such insights are crucial for understanding the physicochemical properties and potential applications of these compounds in various fields, including drug design and materials science (Boechat et al., 2014).
Antimicrobial Activity
Research into triorganotin(IV) derivatives of similar triazolo[1,5-a]pyrimidine compounds has shown promising in vitro antimicrobial activity against Gram-positive bacteria. These studies contribute to the search for new antimicrobial agents and highlight the potential of triazolo[1,5-a]pyrimidines as frameworks for developing new therapeutics (Ruisi et al., 2010).
Molecular Synthesis Techniques
Efforts to synthesize novel pyrimidines and condensed pyrimidines from this compound class have explored various synthetic techniques, including microwave-assisted synthesis. These studies not only expand the chemical toolbox for creating heterocyclic compounds but also provide insights into more efficient and sustainable synthesis methods (Divate & Dhongade-Desai, 2014).
Mechanism of Action
Target of Action
Similar compounds in the 1,2,4-triazolo[1,5-a]pyridine family have been found to act as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .
Mode of Action
Similar compounds in the 1,2,4-triazolo[1,5-a]pyridine family have been found to inhibit the activity of their targets, leading to various downstream effects .
Biochemical Pathways
Similar compounds in the 1,2,4-triazolo[1,5-a]pyridine family have been found to affect various pathways related to their targets .
Result of Action
Similar compounds in the 1,2,4-triazolo[1,5-a]pyridine family have been found to have various effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
They have been described with a wide range of biological potential, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial effects
Cellular Effects
Related compounds have shown cytotoxic activities against various cell lines . For instance, some compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib .
Molecular Mechanism
Related compounds have been found to inhibit CDK2, a protein kinase involved in cell cycle regulation .
Properties
IUPAC Name |
methyl 7-(2,3-dichlorophenyl)-5-methyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N4O2S/c1-7-10(13(22)23-2)12(8-5-4-6-9(16)11(8)17)21-14(18-7)19-15(20-21)24-3/h4-6,12H,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHJVYLWEGKTIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)SC)N1)C3=C(C(=CC=C3)Cl)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-allyl-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2558273.png)





![Methyl thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2558282.png)
![2-amino-4-(2,3-diethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2558284.png)

![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 3-(trifluoromethyl)benzenesulfonate](/img/structure/B2558287.png)
![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2558288.png)
![(Z)-2-cyano-3-(furan-2-yl)-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2558290.png)
![methyl 3-[6-chloro-1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2558292.png)
